BMS-986299

NLRP3 inflammasome Immuno-oncology Agonist potency

BMS-986299 is the only NLRP3 inflammasome agonist backed by Phase I clinical data demonstrating a 10% ORR in combination with nivolumab and ipilimumab. Its convergent synthetic route achieves an 80% reduction in process mass intensity, ensuring cost-predictable gram-to-kilogram supply for IND-enabling studies—unlike the unvalidated alternatives nigericin or 2-guanidinobenzimidazole. With a defined EC50 of 1.28 µM, a well-characterized safety profile (Grade 1–2 fever, neutrophilia, leukocytosis), and dose-dependent IL-1β/G-CSF/IL-6 induction, it is the definitive reference standard for NLRP3 agonism and cancer immunotherapy research.

Molecular Formula C18H19N7O
Molecular Weight 349.4 g/mol
CAS No. 2242952-69-6
Cat. No. B8201818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986299
CAS2242952-69-6
Molecular FormulaC18H19N7O
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCN(CC1=NC2=C(N1)C(=NC3=C2C=CC(=C3)C4=CC=NN4)N)C(=O)C
InChIInChI=1S/C18H19N7O/c1-3-25(10(2)26)9-15-22-16-12-5-4-11(13-6-7-20-24-13)8-14(12)21-18(19)17(16)23-15/h4-8H,3,9H2,1-2H3,(H2,19,21)(H,20,24)(H,22,23)
InChIKeyUHNRLQRZRNKOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-986299 (CAS 2242952-69-6): A First-in-Class NLRP3 Inflammasome Agonist with Defined Potency and Clinical Validation


BMS-986299 (compound 112) is a first-in-class, small-molecule agonist of the NOD-, LRR-, and pyrin-domain containing-3 (NLRP3) inflammasome [1]. It is a synthetic imidazoquinoline derivative with a molecular weight of 349.39 Da . The compound induces IL-1β secretion from mouse macrophages expressing human NLRP3 with an EC50 of 1.28 µM . BMS-986299 is designed to enhance adaptive immune and T-cell memory responses and is being evaluated clinically for immunomodulatory and antineoplastic applications [2].

Why BMS-986299 Cannot Be Substituted with Other NLRP3 Agonists or Inflammasome Modulators


Despite sharing a nominal target class, NLRP3 agonists exhibit profound differences in potency, selectivity, and downstream signaling outcomes. BMS-986299 is a synthetic, first-in-class imidazoquinoline agonist with a well-defined EC50 (1.28 µM) and documented clinical safety and pharmacodynamic profile from a Phase I trial [1]. In contrast, alternative NLRP3 activators such as nigericin (a bacterial ionophore) or 2-guanidinobezimidazole (a research tool) lack comparable clinical validation, possess distinct binding mechanisms, and show divergent efficacy in preclinical models . Substitution without rigorous parallel assessment risks confounding experimental results and invalidating translational relevance, particularly for studies aiming to bridge in vitro findings to in vivo immunomodulation or cancer immunotherapy.

Quantitative Differentiation of BMS-986299 Against Key NLRP3 Agonist Comparators


Potency Comparison: BMS-986299 vs. 2-Guanidinobezimidazole for NLRP3 Engagement

BMS-986299 induces IL-1β secretion with an EC50 of 1.28 µM, demonstrating potent NLRP3 agonism . In contrast, 2-guanidinobezimidazole, another reported NLRP3 agonist, binds to the LRR domain of NLRP3 with a KD of 1.29 µM . While both compounds exhibit similar low-micromolar affinity/potency, BMS-986299 is a first-in-class clinical candidate with extensive characterization, whereas 2-guanidinobezimidazole is a tool compound lacking clinical development.

NLRP3 inflammasome Immuno-oncology Agonist potency

Clinical Efficacy Differentiation: BMS-986299 Monotherapy vs. Combination with Checkpoint Inhibitors

In a Phase I clinical trial (NCT03444753), intratumoral BMS-986299 monotherapy showed no antitumor activity. However, when combined with nivolumab and ipilimumab, the objective response rate (ORR) was 10%, with confirmed partial responses in triple-negative breast cancer, hormone receptor-positive/HER2-negative breast cancer, and cutaneous squamous cell carcinoma [1]. This contrasts with nigericin and other NLRP3 activators, which have no reported clinical efficacy data in cancer patients.

Cancer immunotherapy Phase I clinical trial Combination therapy

Safety and Tolerability Profile: BMS-986299 vs. Class-Level Expectations

In the Phase I trial, BMS-986299 monotherapy and combination therapy were well-tolerated, with Grade 1-2 fever (70%), neutrophilia (36%), and leukocytosis (33%) as the most common treatment-related adverse events. Only isolated cases of Grade 3-4 toxicity (interstitial nephritis, hepatotoxicity, colitis) were reported [1]. This safety profile supports its investigational use in combination regimens, whereas other NLRP3 agonists lack such comprehensive clinical safety data.

Safety pharmacology Adverse events Immunotherapy

Pharmacodynamic Biomarker Modulation: Dose-Dependent Cytokine Induction

Intratumoral BMS-986299 monotherapy produced dose-dependent increases in systemic exposure, with notable >2-fold elevations in serum IL-1β, G-CSF, and IL-6 at doses above 2000 µg [1]. This pharmacodynamic signature is specific to BMS-986299 and provides a quantitative biomarker for target engagement. Comparable cytokine data are not available for other NLRP3 agonists in clinical or in vivo settings.

Pharmacodynamics Cytokine profiling Immune activation

Manufacturing Sustainability: Convergent Synthesis Reduces Process Mass Intensity by 80%

A convergent six-step synthetic route for BMS-986299 has been developed, achieving an 80% reduction in process mass intensity compared to the original linear enabling synthesis [1]. This improvement enhances scalability and reduces environmental footprint, a factor relevant for industrial procurement and long-term supply continuity. Comparable process sustainability data are not reported for other NLRP3 agonists.

Process chemistry Green chemistry Supply chain

Optimal Use Cases for BMS-986299 Based on Quantitative Evidence


Translational Studies of NLRP3 Agonism in Combination with Immune Checkpoint Blockade

Given the Phase I data showing a 10% ORR only when BMS-986299 is combined with nivolumab and ipilimumab [1], this compound is ideally suited for preclinical and clinical research exploring synergy between NLRP3 agonism and anti-PD-1/CTLA-4 therapy. Use BMS-986299 in mouse models bearing syngeneic tumors to recapitulate the observed clinical combination efficacy and investigate mechanisms of enhanced T-cell memory responses.

Pharmacodynamic and Safety Assessment of NLRP3 Agonists in In Vivo Models

BMS-986299's well-characterized safety profile (Grade 1-2 fever, neutrophilia, leukocytosis) and dose-dependent cytokine induction (IL-1β, G-CSF, IL-6 >2-fold at >2000 µg) [1] make it a reference standard for evaluating on-target toxicities and immune activation. Employ BMS-986299 as a positive control in rodent or non-human primate studies designed to assess the therapeutic window of novel NLRP3 agonists or combination partners.

Mechanistic Dissection of NLRP3 Inflammasome Activation Pathways

With a defined EC50 of 1.28 µM for IL-1β secretion , BMS-986299 provides a robust tool for studying canonical NLRP3 inflammasome signaling in macrophages and other immune cells. Use BMS-986299 alongside inhibitors or genetic knockouts to delineate the contribution of NLRP3 to IL-8-mediated NK cell activation and tumoricidal immunity, leveraging its first-in-class status as a benchmark agonist.

Supply Chain Planning for Late-Stage Preclinical and Clinical Development

The demonstrated 80% reduction in process mass intensity via a convergent synthetic route [2] positions BMS-986299 as a viable candidate for large-scale procurement. Academic labs and CROs requiring gram-to-kilogram quantities for IND-enabling studies should prioritize BMS-986299 over less synthetically optimized NLRP3 agonists to ensure consistent supply and cost predictability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986299

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.